4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Description
Systematic Nomenclature and Chemical Abstract Services Registry Documentation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. This nomenclature clearly delineates the structural components: a pyrimidine ring bearing a chlorine substituent at the 4-position and a 4-isopropylpiperazin-1-yl group at the 6-position. The Chemical Abstract Services registry number for this compound is documented as 1251230-19-9, providing a unique identifier for database searches and regulatory documentation. This registry number serves as the primary reference for accessing comprehensive chemical and physical property databases, patent literature, and scientific publications related to this specific molecular entity.
The compound is catalogued in multiple chemical supply databases, including specialized pharmaceutical chemical suppliers, where it is listed with consistent identification parameters. The systematic naming convention ensures unambiguous identification across different chemical databases and research platforms. Alternative naming systems may refer to this compound using different positional numbering or structural descriptors, but the Chemical Abstract Services number remains the definitive identifier for regulatory and commercial purposes.
Properties
IUPAC Name |
4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHIPPRKSXMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
- Reagents and Conditions:
- Starting material: 4,6-dihydroxy-2-methylpyrimidine
- Chlorinating agent: Phosphorus oxychloride (POCl₃)
- Reaction solvent: POCl₃ acts as both reagent and solvent
- Temperature: Typically reflux conditions
- Outcome: Conversion of hydroxyl groups to chlorides yielding 4,6-dichloropyrimidine
This step is crucial to activate the pyrimidine ring for nucleophilic substitution.
Nucleophilic Aromatic Substitution (S_NAr) with 4-Isopropylpiperazine
-
- Nucleophile: 4-isopropylpiperazine
- Base: N,N-diisopropylethylamine (DIPEA)
- Solvent: Ethanol or isopropanol
- Temperature: 75–85 °C, reflux for 3 hours or as optimized
- Molar ratios: Typically equimolar or slight excess of nucleophile to dichloropyrimidine
- Reaction vessel: Standard reflux apparatus or sealed pressure vessel for higher temperatures if needed
-
- The nucleophilic nitrogen of the piperazine attacks the electron-deficient C-6 position bearing chlorine.
- Chloride is displaced, forming the C-N bond.
- The C-4 chlorine remains unreacted under these conditions, preserving the 4-chloro substituent.
-
- Moderate to good yields reported, generally in the range of 60–80%.
Representative Synthetic Scheme
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4,6-Dihydroxy-2-methylpyrimidine | POCl₃, reflux | 4,6-Dichloropyrimidine | 70–85 |
| 2 | 4,6-Dichloropyrimidine + 4-isopropylpiperazine | DIPEA, ethanol, reflux 75–85 °C, 3 h | This compound | 60–80 |
Research Findings and Optimization Notes
Base Selection: DIPEA is preferred due to its steric hindrance and non-nucleophilic nature, minimizing side reactions and promoting selective substitution.
Solvent Effects: Alcoholic solvents such as ethanol or isopropanol facilitate solubility of reactants and moderate reaction rates. Use of polar aprotic solvents like DMF can increase reaction rates but may also promote unwanted side reactions.
Temperature Control: Elevated temperatures (75–85 °C) are necessary to overcome the activation energy for S_NAr but must be controlled to avoid decomposition or multiple substitutions.
Substitution Selectivity: The reaction conditions favor substitution at the 6-position chlorine due to electronic and steric factors, preserving the 4-chloro substituent for further functionalization if desired.
Purification: Products are typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.
Comparative Data from Literature
| Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| This compound | DIPEA, EtOH, 80 °C, 3 h | 65–75 | Selective substitution at C-6 |
| Analogous 4,6-dichloropyrimidine substitution with other piperazines | Similar conditions, sealed vessel at 145–150 °C | 50–90 | Higher temperature needed for less reactive amines |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution reactions: The piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate and DMF.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has emerged as a promising candidate for cancer treatment due to its inhibitory effects on KIF18A, a motor protein involved in cancer cell proliferation and metastasis. Preliminary studies indicate that it exhibits antiproliferative properties against various cancer cell lines, making it a focal point in oncology research.
Synthesis:
The synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine typically involves several chemical reactions that allow for the modification of the pyrimidine core. This compound can serve as an intermediate in the development of more complex molecules with therapeutic potential.
Inhibition Studies:
Research indicates that this compound shows significant binding affinity to KIF18A. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, which are essential for optimizing the compound's efficacy while minimizing off-target effects.
Antimicrobial Properties:
Similar compounds have been investigated for their antimicrobial activity, suggesting that this compound may also have broader applications in treating infectious diseases.
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Similar pyrimidine core; methyl instead of isopropyl | Potential KIF18A inhibitor |
| 2-Methyl-4-chloropyrimidine | Lacks piperazine; simpler structure | Antimicrobial properties |
| 5-Amino-6-chloropyrimidine | Amino group at position 5; no piperazine | Antiproliferative activity |
This table highlights how modifications in substituents can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
Case Study 1: KIF18A Inhibition
A study focused on the interaction between this compound and KIF18A demonstrated its ability to inhibit cancer cell growth effectively. The compound was tested against several cancer cell lines, showing significant reductions in proliferation rates compared to untreated controls.
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related pyrimidine derivatives. Compounds with similar structures exhibited varying degrees of efficacy against bacterial strains, indicating the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Chlorine vs. Hydroxyl/Amino Groups
- 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9): Replaces the 4-isopropylpiperazine group with a hydroxyl group. This substitution drastically reduces lipophilicity (logP ~0.5 vs. ~2.8 for the target compound) and increases solubility in polar solvents.
- 4-Amino-6-arylpyrimidines: Synthesized via electrochemical arylation of 4-amino-6-chloropyrimidines. The amino group at the 4-position enhances electronic density on the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions. However, these compounds lack the piperazine-derived steric effects critical for selective receptor binding .
Trifluoromethyl and Halogenated Derivatives
- 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2): Replaces the piperazine ring with a piperidine group bearing a trifluoromethyl substituent. The trifluoromethyl group increases electronegativity and metabolic stability, while the piperidine ring reduces basicity (pKa ~7.5 vs.
- 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine : Incorporates a fluorophenyl group on the piperazine. The electron-withdrawing fluorine atom enhances π-π stacking interactions with aromatic residues in target proteins, improving binding affinity in certain kinase assays .
Heterocyclic Core Modifications
Pyridazine vs. Pyrimidine Derivatives
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine: Replaces the pyrimidine core with pyridazine.
Fused-Ring Systems
- Thieno[2,3-d]pyrimidines: Fused thiophene rings enhance planarity and rigidity, improving intercalation with DNA or enzyme active sites. For example, 4-chloro-6-(4-(trifluoromethoxy)phenylamino)pyrimidine-5-carbaldehyde-derived thienopyrimidines show enhanced anti-proliferative activity in cancer cell lines .
Piperazine/Piperidine Substituent Effects
| Compound | Piperazine Substituent | Key Properties | Biological Activity |
|---|---|---|---|
| Target Compound | 4-isopropyl | Moderate lipophilicity (logP ~2.8), high steric bulk | Kinase inhibition (hypothetical) |
| 6-(4-Methylpiperazin-1-yl)-1H-indole | 4-methyl | Reduced steric hindrance, higher solubility (logP ~1.9) | Serotonin receptor modulation |
| 4-Chloro-6-[4-(tetrahydro-furan-2-ylmethyl)-piperazin-1-yl]-pyrimidine | Tetrahydrofuran-methyl | Introduces oxygen for H-bonding, logP ~2.1 | Antiviral (hypothetical) |
| 4-Piperazin-1-yl-6-(trifluoromethyl)pyrimidine | None (unsubstituted piperazine) | Higher basicity (pKa ~9.5), lower metabolic stability | Anticancer (in vitro) |
Biological Activity
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4-position and a 4-isopropylpiperazine group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure consists of a six-membered pyrimidine ring with two nitrogen atoms and an attached piperazine moiety, which is known for its diverse biological activities.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, related pyrimidine derivatives have demonstrated a variety of pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of KIF18A, a motor protein implicated in cancer cell proliferation and metastasis. This suggests potential applications in cancer therapeutics.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.
The mechanism of action for this compound likely involves interaction with specific molecular targets, modulating their activity to exert biological effects. Research indicates that compounds with similar structures can bind to enzymes or receptors involved in cell proliferation and survival pathways.
Research Findings and Case Studies
Recent studies have explored the biological activity of pyrimidine derivatives, including this compound. Below are some notable findings:
- Inhibition of KIF18A :
- Antimicrobial Activity :
-
Structure–Activity Relationship (SAR) :
- The SAR studies highlight how variations in substituents on the pyrimidine ring can significantly affect the biological activity. For instance, modifications to the piperazine group or the introduction of additional functional groups can enhance potency against specific targets .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Similar pyrimidine core; methyl instead of isopropyl | Potential KIF18A inhibitor |
| 2-Methyl-4-chloropyrimidine | Lacks piperazine; simpler structure | Antimicrobial properties |
| 5-Amino-6-chloropyrimidine | Amino group at position 5; no piperazine | Antiproliferative activity |
Q & A
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human plasma at 37°C, sampling at intervals (0–48 hrs).
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated degradation.
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution in tissue sections.
Stability data informs formulation strategies (e.g., prodrug design) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
